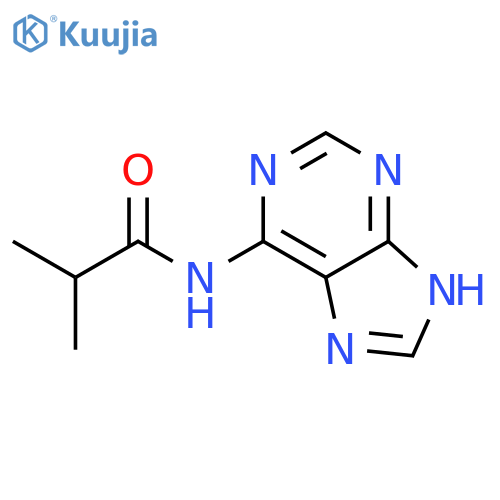

Cas no 109153-46-0 (2-methyl-N-9H-purin-6-yl-Propanamide)

2-methyl-N-9H-purin-6-yl-Propanamide 化学的及び物理的性質

名前と識別子

-

- 2-methyl-N-9H-purin-6-yl-Propanamide

- N6-(2-methylpropionyl)adenine

- 2-methyl-N-(7H-purin-6-yl)propanamide

- Maybridge1_004076

- AKOS009105953

- n6-isobutyryladenine

- SCHEMBL19699540

- HMS553B08

- 2-Methyl-n-(9h-purin-6-yl)propanamide

- N-(9H-Purin-6-yl)isobutyramide

- 109153-46-0

- AC-32449

- BRD-K79877319-001-01-6

- N-(7H-purin-6-yl)isobutyramide

- SCHEMBL17362837

- Oprea1_220280

- HCOFOLUDHBUBKX-UHFFFAOYSA-N

- E10294

- CCG-239721

-

- インチ: InChI=1S/C9H11N5O/c1-5(2)9(15)14-8-6-7(11-3-10-6)12-4-13-8/h3-5H,1-2H3,(H2,10,11,12,13,14,15)

- InChIKey: HCOFOLUDHBUBKX-UHFFFAOYSA-N

- SMILES: CC(C)C(=O)NC1=NC=NC2=C1NC=N2

計算された属性

- 精确分子量: 205.09635999g/mol

- 同位素质量: 205.09635999g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 245

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6Ų

- XLogP3: 0.8

2-methyl-N-9H-purin-6-yl-Propanamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580923-1g |

N-(7H-purin-6-yl)isobutyramide |

109153-46-0 | 98% | 1g |

¥4753.00 | 2024-08-09 |

2-methyl-N-9H-purin-6-yl-Propanamide 関連文献

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

2-methyl-N-9H-purin-6-yl-Propanamideに関する追加情報

Professional Introduction to Compound with CAS No. 109153-46-0 and Product Name: 2-methyl-N-9H-purin-6-yl-Propanamide

The compound identified by the CAS number 109153-46-0 and the product name 2-methyl-N-9H-purin-6-yl-Propanamide represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various biological and medicinal contexts. The molecular structure of 2-methyl-N-9H-purin-6-yl-Propanamide incorporates a purine moiety, which is a fundamental component in nucleic acid chemistry, alongside a propanamide side chain that may contribute to its pharmacological activity.

In recent years, the exploration of purine derivatives has been extensively studied for their role in modulating biological pathways. The presence of the methyl group at the 2-position of the purine ring and the propanamide moiety at the 6-position suggests a compound with potential interactions at multiple biological targets. This structural configuration is particularly intriguing as it may influence the compound's solubility, bioavailability, and metabolic stability, which are critical factors in drug development.

Current research in this domain has highlighted the importance of purine-based compounds in therapeutic applications. For instance, studies have demonstrated that modifications at specific positions on the purine ring can significantly alter the compound's interaction with enzymes and receptors. The 2-methyl-N-9H-purin-6-yl-Propanamide structure aligns with this trend, as it combines elements known to enhance binding affinity and selectivity. This has led to investigations into its potential as an intermediate in synthesizing novel pharmaceutical agents.

One of the most compelling aspects of 2-methyl-N-9H-purin-6-yl-Propanamide is its potential role in inhibiting key enzymes involved in metabolic pathways. Research has indicated that purine derivatives can act as inhibitors of enzymes such as xanthine oxidase and adenosine deaminase, which are crucial in regulating cellular energy metabolism. The propanamide group in this compound may enhance its ability to interact with these enzymes, thereby modulating metabolic processes. Such interactions could have therapeutic implications in conditions related to metabolic disorders and inflammation.

Furthermore, the compound's structural features suggest it may exhibit properties that make it suitable for use as an antiviral or anticancer agent. Purine derivatives have been widely studied for their antiviral properties due to their ability to mimic natural nucleosides and interfere with viral replication. The methyl group at the 2-position of the purine ring may enhance these effects by improving binding affinity to viral enzymes. Additionally, preclinical studies have shown that compounds with similar structural motifs can exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth and survival.

The synthesis of 2-methyl-N-9H-purin-6-yl-Propanamide involves sophisticated chemical methodologies that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as multi-step organic synthesis, including condensation reactions and functional group transformations, are employed to achieve high yields and purity. The development of efficient synthetic routes is essential for scaling up production and conducting further pharmacological studies.

In terms of pharmacokinetic properties, the solubility and bioavailability of 2-methyl-N-9H-purin-6-yl-Propanamide are critical factors that need to be optimized for therapeutic efficacy. Studies have shown that modifications at the 6-position of the purine ring can significantly impact solubility and metabolic stability. The propanamide moiety may contribute to improved solubility compared to other purine derivatives, making it more amenable for oral administration or other routes of delivery.

The potential therapeutic applications of this compound are further supported by computational modeling studies that predict favorable interactions with biological targets. Molecular docking simulations have been used to evaluate how 2-methyl-N-9H-purin-6-yl-Propanamide might bind to enzymes such as kinases or phosphodiesterases, which are involved in various cellular processes. These simulations provide valuable insights into optimizing the compound's structure for enhanced binding affinity and selectivity.

As research continues to advance, collaborations between chemists, biologists, and pharmacologists are essential for translating laboratory findings into clinical applications. The development of novel therapeutic agents often requires interdisciplinary approaches that integrate knowledge from multiple scientific domains. The study of compounds like 2-methyl-N-9H-purin-6-yl-Propanamide exemplifies this need for collaboration, as it bridges fundamental chemical research with applied pharmacological investigations.

In conclusion, 2-methyl-N-9H-purin-6-yl-Propanamide, identified by CAS number 109153-46-0, represents a promising area of research with significant potential in pharmaceutical applications. Its unique structural features, combined with recent advancements in computational modeling and synthetic chemistry, position it as a candidate for further exploration in drug development. As scientific understanding continues to evolve, compounds like this will play an increasingly important role in addressing complex biological challenges.

109153-46-0 (2-methyl-N-9H-purin-6-yl-Propanamide) Related Products

- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)

- 1158411-75-6(N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride)

- 98051-93-5(2-Naphthalenol, 5,8-diamino-)

- 1071-30-3(Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))

- 2171796-19-1(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid)

- 201016-22-0(N-Me-lys(z)-oh)

- 877632-85-4(N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide)

- 24280-07-7(Ethanone, 1-(3-chlorophenyl)-, oxime)

- 1203008-27-8(1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one)

- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)